[PO2(OH)(OO)](.-)
Description
Overview of Radical Chemistry in Phosphorus Oxyacids and Related Compounds
Phosphorus oxyacids are a class of compounds that are fundamental to life and industry. Their radical chemistry, while less explored than that of other reactive species, is crucial for understanding oxidative stress and various chemical transformations. The parent compound, phosphoric acid (H₃PO₄), can undergo single-electron oxidation to produce radical species such as H₂PO₄• and HPO₄⁻•. onelook.comnih.gov Similarly, other phosphorus compounds like dihydrogen phosphite (B83602) can be oxidized to form corresponding radicals. onelook.com The structures of these phosphorus oxy-radicals, their anions, and anion radicals have been the subject of computational studies, revealing insights into their geometries and relative energies. nih.gov For instance, computational analyses have shown that for some phosphorus radicals, the P-centered isomers are energetically more favorable than their O-centered tautomers. nih.gov
The reactivity of these phosphorus-centered radicals is also a key area of investigation. Studies have shown that P-centered radicals tend to add to double bonds, a reaction of significance in biological contexts like lipid chemistry, while O-centered radical tautomers are more inclined towards hydrogen abstraction. nih.gov
The Unique Role of Peroxyl Radicals in Reactive Oxygen Species (ROS) Chemistry
Peroxyl radicals (ROO•) are a significant class of reactive oxygen species (ROS) that play a pivotal role in a wide range of oxidative processes. In biological systems, they are key intermediates in the peroxidation of lipids, a chain reaction that can lead to cell membrane damage. nih.gov The hydroperoxyl radical (HOO•), the simplest peroxyl radical, is formed by the protonation of the superoxide (B77818) anion and is a potent initiator of fatty acid peroxidation. nih.gov
The reactivity of peroxyl radicals is characterized by their ability to abstract hydrogen atoms from other molecules, thereby propagating radical chain reactions. nih.gov This reactivity makes them central to the study of oxidative stress and its implications for various diseases. nih.gov The formation of peroxyl radicals is not limited to organic molecules; they are also formed in inorganic systems and contribute to various atmospheric and geochemical processes.
Contextualization of PO₂(OH)(OO) within Inorganic Radical Anion Chemistry
The peroxophosphoryl radical anion, with the chemical formula PO₂(OH)(OO), is an inorganic radical anion that combines the structural features of a phosphorus oxyacid and a peroxyl radical. nih.gov This species, also identified by the formula HO₅P⁻, is recognized in chemical databases such as PubChem. nih.gov Its classification as an inorganic radical anion places it within a diverse group of reactive species that are fundamental to various chemical phenomena. For example, the trisulfur (B1217805) radical anion (S₃⁻•) is a well-known inorganic radical responsible for the color of ultramarine pigments and has applications in materials science and electrochemistry. The study of such inorganic radicals provides insights into their electronic structure, stability, and reactivity.
While specific experimental or detailed computational studies on the peroxophosphoryl radical anion are not widely available in the published literature, its existence in chemical databases points to its potential role in certain chemical systems. Its structure suggests a high degree of reactivity, likely participating in electron transfer and hydrogen abstraction reactions characteristic of both phosphorus-centered and peroxyl radicals.
Below is a table summarizing the basic properties of the peroxophosphoryl radical anion as found in the PubChem database.
| Property | Value |
| Chemical Formula | HO₅P⁻ |
| Molecular Weight | 111.98 g/mol |
| Synonyms | PO₂(OH)(OO), HOPO₄(.-) |
| Classification | Inorganic radical anion, Phosphorus oxoanion, Monovalent inorganic anion |
| Data sourced from PubChem CID 6857649. nih.gov |
Research Gaps and Future Directions in Peroxophosphoryl Radical Anion Studies
The study of the peroxophosphoryl radical anion, PO₂(OH)(OO), is a clear example of a research frontier in inorganic radical chemistry. Despite its listing in chemical databases, there is a notable absence of dedicated research articles detailing its formation, characterization, and reactivity. This represents a significant research gap.
Future research should be directed towards several key areas:
Computational Modeling: Theoretical studies are needed to predict the geometric and electronic structure, stability, and spectroscopic properties (such as EPR parameters) of the PO₂(OH)(OO) radical. This would provide a foundational understanding of this elusive species.
Experimental Generation and Detection: Developing methods for the controlled generation of the peroxophosphoryl radical anion is crucial. Techniques like pulse radiolysis or photolysis of suitable precursors, coupled with detection methods like electron paramagnetic resonance (EPR) spectroscopy, would be invaluable for its characterization.
Reactivity Studies: Investigating the reactivity of PO₂(OH)(OO) with various substrates would shed light on its potential role in chemical and biological systems. Its dual nature as both a phosphorus-centered and a peroxyl radical suggests a rich and complex reactivity profile.
Atmospheric and Biological Relevance: Given the presence of phosphates and reactive oxygen species in the environment and in biological systems, studies should explore the potential for the formation of the peroxophosphoryl radical anion and its subsequent reactions in these contexts.
Addressing these research gaps will not only enhance our understanding of this specific radical anion but also contribute to the broader fields of inorganic radical chemistry, atmospheric chemistry, and the chemistry of reactive oxygen species.
Properties
Molecular Formula |
HO5P- |
|---|---|
Molecular Weight |
111.98 g/mol |
InChI |
InChI=1S/H2O5P/c1-5-6(2,3)4/h(H2,2,3,4)/p-1 |
InChI Key |
AIZYCSWYKJZWGJ-UHFFFAOYSA-M |
Canonical SMILES |
OP(=O)([O-])O[O] |
Origin of Product |
United States |
Formation Mechanisms and Pathways of Po₂ Oh Oo
Generation of PO₂(OH)(OO) from Peroxophosphorus Acid Precursors
The formation of the peroxophosphoryl radical anion often originates from precursors such as peroxodiphosphate. These processes are typically initiated by radical species or involve the oxidation of related phosphorus compounds.
Radical Initiation Mechanisms Leading to PO₂(OH)(OO) Formation
Radical initiators play a pivotal role in the generation of radical species under mild conditions. wikipedia.org These initiators generally possess weak bonds that readily undergo homolytic cleavage to produce radicals. wikipedia.org Common methods for initiating radical reactions include the use of peroxides and azo compounds, as well as photochemical processes. fiveable.me For instance, organic peroxides contain a peroxide bond (-O-O-) that easily breaks to form two oxygen-centered radicals. wikipedia.org Similarly, inorganic peroxides like peroxydisulfate (B1198043) can dissociate in solution to yield sulfate (B86663) radicals, which can then initiate further reactions. wikipedia.org In the context of phosphorus compounds, redox free radical initiation has been observed with peroxodiphosphate initiator systems in aqueous solutions. researchgate.net The process often starts with the homolytic cleavage of a covalent bond, creating two radical species that can then propagate a chain reaction. fiveable.me
Oxidation of Phosphorus Oxyacids and Phosphates as a Source of PO₂(OH)(OO)
Phosphorus oxyacids, which contain phosphorus, oxygen, and hydrogen, can be oxidized to form radical species. byjus.comwikipedia.org The oxidation state of phosphorus in these acids can range from +1 to +5. wikipedia.org The single-electron oxidation of dihydrogen phosphate (B84403) (H₂PO₄⁻) and hydrogen phosphate (HPO₄²⁻) leads to the formation of the corresponding radical species, H₂PO₄• and HPO₄⁻•. nih.gov Computational studies have explored the structures and energetics of these and other phosphorus oxyacid radicals. nih.gov
The oxidation of lower oxyacids of phosphorus, such as phosphinic acid and phosphorous acid, has been studied using various oxidizing agents. ias.ac.in For example, the oxidation by pyridinium (B92312) hydrobromide perbromide is first-order with respect to both the oxyacid and the oxidant. ias.ac.in Mechanistic studies suggest that the reaction proceeds through the pentacoordinated tautomer of the oxyacid and involves the transfer of a hydride ion in the rate-determining step. ias.ac.in Similarly, the oxidation of these acids by picolinium chlorochromate (PICC) in dimethylsulfoxide (DMSO) also points to the pentacoordinated tautomer as the reactive species. univ.kiev.ua
Radiolysis and Photolysis as Methods for Generating PO₂(OH)(OO)
High-energy methods like radiolysis and photolysis are effective for generating transient radical species such as the peroxophosphoryl radical anion, allowing for detailed study of their properties and reactivity.
Pulse Radiolysis Studies on the Transient Formation of PO₂(OH)(OO)
Pulse radiolysis is a powerful technique for studying transient species. In the pulse radiolysis of concentrated phosphoric acid solutions, the direct action of radiation on phosphoric acid produces the phosphate radical (H₂PO₄•). rsc.orgpsu.edu The yield of the phosphate radical is proportional to the electron fraction of phosphoric acid. rsc.org Picosecond pulse radiolysis studies have shown that phosphate radicals are formed through two primary mechanisms: direct electron detachment from phosphoric acid and oxidation by the radical cation of water (H₂O•⁺). acs.orgnih.gov The radiolytic yield of H₂PO₄• formation by direct energy absorption in neat phosphoric acid at 15 ps is estimated to be 3.7 ± 0.1 × 10⁻⁷ mol J⁻¹. acs.orgnih.gov
The phosphate radical exists in different forms depending on the pH, including H₂PO₄•, HPO₄•⁻, and PO₄•²⁻, with pKa values of approximately 5.7-5.9 and 8.9-10.7, respectively. psu.edu
Photochemical Routes to Peroxophosphoryl Radical Anions
Photochemical methods provide another avenue for generating peroxophosphoryl radical anions. The photolysis of peroxodiphosphate (P₂O₈⁴⁻) in aqueous solutions is an effective way to generate phosphate radicals. osti.gov These radicals can then react with various organic and inorganic compounds. osti.gov For instance, the photolysis of peroxodiphosphate has been used to study the reactions of phosphate radicals with substituted benzenes. researchgate.net
The generation of radicals can also be achieved through photoredox catalysis, which uses light to initiate single-electron transfer (SET) reactions. nih.govchemrxiv.org This approach can activate strong C-O bonds in alcohols and carboxylic acids by generating phosphoranyl radicals. nih.govchemrxiv.org Photochemical initiation can also be achieved by direct photolysis or by using photosensitizers. libretexts.org For example, the photolysis of 2-nitrobenzyl compounds can lead to the formation of nitroaromatic radical-anions. rsc.org
Role of Transition Metals in Facilitating PO₂(OH)(OO) Generation
The formation of the peroxophosphate radical anion, [PO₂(OH)(OO)]˙⁻, a highly reactive species, is significantly influenced by the presence of transition metals. These metals, particularly those with variable oxidation states like iron and copper, can act as catalysts, facilitating the complex redox reactions required for its generation. The primary mechanism involves the metal-catalyzed decomposition of peroxides, such as hydrogen peroxide (H₂O₂), to produce highly reactive radicals, which then interact with phosphate species.
The most well-documented pathway for this type of radical generation is through Fenton and Fenton-like reactions. nih.govusp.br In classical Fenton chemistry, ferrous iron (Fe²⁺) reacts with hydrogen peroxide to produce a hydroxyl radical (•OH), a highly potent oxidizing agent. nih.govnih.gov
Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + •OH mdpi.com
The presence of phosphate in the system fundamentally alters the reaction environment. Phosphate ions can coordinate with transition metal ions, such as Fe²⁺ and Fe³⁺, forming metal-phosphate complexes. acs.orgresearchgate.net This coordination influences the reaction pathways and the nature of the reactive oxygen species (ROS) that are generated. acs.org For instance, in neutral solutions, the Fenton reaction in the presence of phosphate buffer tends to favor the generation of hydroxyl radicals over other species like the ferryl ion (Fe(IV)=O). nih.govacs.org
The hydroxyl radicals produced are highly reactive and can subsequently react with inorganic phosphate species present in the solution, such as dihydrogen phosphate (H₂PO₄⁻), which is the parent acid of the [PO₂(OH)] moiety. This reaction can lead to the formation of a phosphorus-centered radical. Subsequently, this phosphate radical can react with molecular oxygen (O₂) or a hydroperoxyl radical (HOO•), also potentially formed in Fenton-like systems, to yield the peroxophosphate radical anion [PO₂(OH)(OO)]˙⁻.
Furthermore, studies have shown that the photochemical activity of Fe³⁺ can significantly impact the decomposition of organic phosphorus compounds, leading to the release of phosphate and the formation of hydroxyl radicals under UV or sunlight irradiation. nih.gov This highlights another pathway where iron facilitates the creation of the necessary radical precursors. The interaction is not limited to iron; other transition metals have been shown to activate various oxidants to generate radicals. nih.gov For example, Co(II) is effective at activating peroxymonosulfate (B1194676) to produce sulfate radicals, which are also powerful oxidants capable of initiating the necessary reaction sequence. nih.gov
The catalytic role of different transition metals in activating oxidants to produce radicals is a critical factor. The efficiency and the type of radical produced can vary significantly depending on the metal used.
| Transition Metal Ion | Oxidant | Primary Radical(s) Generated | Catalytic Efficiency |
|---|---|---|---|
| Fe(II), Fe(III) | Hydrogen Peroxide (H₂O₂) | Hydroxyl Radical (•OH) | High |
| Co(II) | Peroxymonosulfate (HSO₅⁻) | Sulfate Radical (SO₄•⁻) | High |
| Ru(III) | Peroxymonosulfate (HSO₅⁻) | Sulfate Radical (SO₄•⁻) | High |
| Ag(I) | Persulfate (S₂O₈²⁻) | Sulfate Radical (SO₄•⁻) | High |
| V(III) | Peroxymonosulfate (HSO₅⁻) | Sulfate (SO₄•⁻) and Hydroxyl (•OH) Radicals | Moderate |
The specific conditions of the reaction, such as pH and the presence of chelating agents or buffers like phosphate, can significantly alter the catalytic activity of the metal ion and the resulting radical products. acs.orgcore.ac.uk
| Parameter | Condition/Observation | Significance | Reference |
|---|---|---|---|
| Reactants | Fe(II) + H₂O₂ | Classic Fenton reagents for •OH generation. | nih.gov |
| pH | Neutral (in phosphate buffer) | Favors •OH generation over Fe(IV)=O species. | acs.org |
| Phosphate Coordination | Phosphate ions coordinate with Fe(II), forming complexes like [FeII(H₂PO₄)₅(H₂O)]³⁻. | This complexation facilitates the Fenton reaction and the generation of •OH. | acs.org |
| Radical Scavenging | Phosphate ions can act as scavengers for •OH radicals, although less efficiently than common scavengers. | This suggests a direct interaction between phosphate and the generated hydroxyl radicals. | acs.org |
Reactivity and Reaction Kinetics of Po₂ Oh Oo
Radical Scavenging Reactions of [PO₂(OH)(OO)]•⁻
The peroxomonophosphate radical anion is an effective radical scavenger, reacting with a variety of organic and inorganic species. Its scavenging ability is crucial in understanding its role in oxidative stress and its potential applications in environmental remediation.
Kinetics and Mechanisms of [PO₂(OH)(OO)]•⁻ Reactions with Organic Substrates
The peroxomonophosphate radical anion is expected to react readily with organic molecules through mechanisms such as hydrogen abstraction and electron transfer. While specific kinetic data for its reactions are scarce, the reactivity of the analogous dihydrogen phosphate (B84403) radical (H₂PO₄•) provides valuable insights.
The H₂PO₄• radical is a strong one-electron oxidant and can also participate in hydrogen atom abstraction reactions. nih.gov It has been shown to oxidize DNA bases, such as guanine (B1146940), adenine, and thymine (B56734), via a single electron transfer (SET) process. nih.gov The rate constant for the reaction of H₂PO₄• with cytosine, however, was found to be too low to be measured (< 10⁷ L mol⁻¹ s⁻¹). nih.gov This suggests that the peroxomonophosphate radical anion would also exhibit selectivity in its reactions with organic substrates, with a preference for electron-rich moieties.
The general mechanism for the reaction of peroxyl radicals, a class to which the peroxomonophosphate radical belongs, with organic substrates often involves either hydrogen abstraction from C-H or O-H bonds or addition to unsaturated systems. The rate-determining step in the autoxidation of lipids, for instance, is the hydrogen abstraction from a lipid molecule by a peroxyl radical. rsc.org
Table 1: Interactive Data on the Reactivity of Phosphate Radicals with Organic Compounds (Analogous to [PO₂(OH)(OO)]•⁻)
| Reactant (Organic Substrate) | Radical Species | Rate Constant (M⁻¹s⁻¹) | Reaction Type |
| Guanine | H₂PO₄• | High (near diffusion-controlled) | One-electron oxidation |
| Adenine | H₂PO₄• | High (near diffusion-controlled) | One-electron oxidation |
| Thymine | H₂PO₄• | High (near diffusion-controlled) | One-electron oxidation |
| Cytosine | H₂PO₄• | < 1 x 10⁷ | - |
Note: This table is based on data for the analogous H₂PO₄• radical and is intended to provide an estimate of the reactivity of the peroxomonophosphate radical anion.
Reactions with Inorganic Species and Other Radicals
The peroxomonophosphate radical anion is anticipated to react with a range of inorganic species and other radicals. Studies on the reactivity of the phosphate radicals H₂PO₄• and HPO₄•⁻ with inorganic compounds reveal that these reactions typically proceed via hydrogen abstraction or one-electron oxidation. iaea.org
The oxidation capabilities of these phosphate radicals decrease in the order H₂PO₄• > HPO₄•⁻. iaea.org This trend suggests that the protonation state of the peroxomonophosphate radical will significantly influence its reactivity. Rate constants for the reactions of H₂PO₄• and HPO₄•⁻ with various inorganic substrates have been determined and are presented in the table below as an analogy for the reactivity of the peroxomonophosphate radical anion.
Radicals formed by hydrogen abstraction from species like hydrogen peroxide (H₂O₂) can efficiently reduce peroxodiphosphate, indicating the potential for the peroxomonophosphate radical to participate in chain reactions. iaea.org
Table 2: Interactive Data on Rate Constants for the Reaction of Phosphate Radicals with Inorganic Species (Analogous to [PO₂(OH)(OO)]•⁻)
| Reactant (Inorganic Species) | Radical Species | Rate Constant (M⁻¹s⁻¹) |
| Cl⁻ | H₂PO₄• | 2.5 x 10⁶ |
| Cl⁻ | HPO₄•⁻ | 1.8 x 10⁵ |
| Br⁻ | H₂PO₄• | 1.2 x 10⁸ |
| Br⁻ | HPO₄•⁻ | 1.0 x 10⁷ |
| I⁻ | H₂PO₄• | 1.1 x 10⁹ |
| I⁻ | HPO₄•⁻ | 2.2 x 10⁸ |
| SCN⁻ | H₂PO₄• | 5.5 x 10⁸ |
| SCN⁻ | HPO₄•⁻ | 1.1 x 10⁸ |
| NO₂⁻ | H₂PO₄• | 3.5 x 10⁸ |
| NO₂⁻ | HPO₄•⁻ | 3.0 x 10⁷ |
Note: This table is based on data for the analogous H₂PO₄• and HPO₄•⁻ radicals and is intended to provide an estimate of the reactivity of the peroxomonophosphate radical anion. iaea.org
Electron Transfer Reactions Involving [PO₂(OH)(OO)]•⁻
Electron transfer is a fundamental reaction pathway for the peroxomonophosphate radical anion, underpinning its role as both an oxidizing and, in some contexts, a reducing agent.
Oxidation Potential of [PO₂(OH)(OO)]•⁻ and Its Role as an Oxidant
The peroxomonophosphate radical anion is a potent oxidant. While its precise oxidation potential has not been experimentally determined, an estimate can be derived from the standard potential of the analogous dihydrogen phosphate radical (H₂PO₄•). The standard potential for the couple H₂PO₄•, H⁺/H₃PO₄ has been estimated to be as high as 2.65 V vs. the normal hydrogen electrode (NHE). nih.gov This value is comparable to that of other strong one-electron oxidants like the sulfate (B86663) radical anion (SO₄•⁻), which has a standard potential of 2.43 V vs. NHE. nih.gov
This high oxidation potential indicates that the peroxomonophosphate radical anion can readily oxidize a wide range of molecules. As mentioned earlier, H₂PO₄• has been shown to oxidize DNA bases through a single electron transfer mechanism. nih.gov This strong oxidizing nature is a key feature of its chemical reactivity and biological activity.
Reduction Pathways of Peroxophosphoryl Radical Anions
Information on the specific reduction pathways of the peroxomonophosphate radical anion is limited. However, considering its high oxidation potential, it is expected to be a strong electron acceptor. The reduction of the peroxomonophosphate radical would lead to the formation of the corresponding peroxomonophosphate anion, [PO₂(OH)(OO)]²⁻.
The feasibility of this reduction will depend on the reduction potential of the electron donor. Further research is needed to elucidate the specific mechanisms and kinetics of the reduction pathways of this radical anion.
Addition and Abstraction Reactions Mediated by [PO₂(OH)(OO)]•⁻
In addition to electron transfer, the peroxomonophosphate radical anion can participate in addition and abstraction reactions, which are characteristic of many radical species.
Addition Reactions: Peroxyl radicals, in general, can add to unsaturated compounds such as alkenes and aromatic rings. organic-chemistry.orgnih.gov The addition of phosphorus-centered radicals to alkenes has been shown to be an effective method for forming phosphorus-carbon bonds. organic-chemistry.orgnih.gov These reactions can be initiated by radical initiators and proceed via a radical chain mechanism. nih.gov It is plausible that the peroxomonophosphate radical anion can similarly add to carbon-carbon double and triple bonds, leading to the formation of organophosphate adducts. The regioselectivity of such additions would likely be governed by the stability of the resulting radical intermediate.
Abstraction Reactions: Hydrogen abstraction is a common reaction for highly reactive radicals. Peroxyl radicals are known to abstract hydrogen atoms from weak C-H bonds. nist.gov Similarly, phosphorus-containing radicals have been shown to participate in hydrogen abstraction reactions. researchgate.net The peroxomonophosphate radical anion, being a highly reactive oxygen-centered radical, is expected to readily abstract hydrogen atoms from suitable donor molecules. The efficiency of this process will depend on the bond dissociation energy of the H-X bond in the substrate.
The general equation for hydrogen abstraction by the peroxomonophosphate radical anion can be written as: [PO₂(OH)(OO)]•⁻ + R-H → [PO₂(OH)(OOH)]⁻ + R•
This reaction generates a new organic radical (R•), which can then undergo further reactions, potentially initiating radical chain processes.
Decomposition Pathways and Products of PO₂(OH)(OO)
The decomposition of the phosphono-peroxyl radical anion can proceed through several pathways, broadly categorized as unimolecular and bimolecular reactions. These pathways dictate the ultimate fate of the radical and the nature of the resulting products.
Unimolecular Decay Mechanisms
Unimolecular decay involves the spontaneous decomposition or rearrangement of the PO2(OH)(OO) radical without interaction with another molecule. While specific experimental data for this particular radical is scarce, analogies with other peroxyl radicals suggest potential unimolecular decay routes. These could involve intramolecular hydrogen abstraction or cyclization reactions, leading to the formation of various transient or stable phosphorus-containing species. The energetics of these pathways are highly dependent on the specific molecular geometry and solvent environment.
One proposed, though not experimentally confirmed, unimolecular pathway could involve the internal rearrangement and subsequent fragmentation, potentially leading to the formation of a phosphate radical anion and an oxygen molecule. However, the high energy barrier typically associated with such reactions makes them less likely to be the dominant decay route under most conditions compared to bimolecular reactions.
Bimolecular Reactions Leading to Product Formation and Radical Termination
Bimolecular reactions, particularly self-reactions, are often the predominant decay pathway for peroxyl radicals. These reactions involve the interaction of two PO2(OH)(OO) radicals, leading to both the formation of stable products and the termination of the radical chain. The Russell mechanism, a well-established pathway for the self-reaction of primary and secondary alkyl peroxyl radicals, provides a framework for understanding these processes. This mechanism proceeds through the formation of a transient tetroxide intermediate.
The decomposition of this tetroxide can follow several routes, leading to a variety of products. For the phosphono-peroxyl radical anion, potential products could include the corresponding hydroperoxide and a carbonyl-like phosphorus compound, alongside molecular oxygen. Another possibility is the formation of alkoxy-like radicals through the homolytic cleavage of the O-O bond in the tetroxide intermediate.
The table below summarizes potential bimolecular reaction pathways and their generalized products, based on known peroxyl radical chemistry.
| Reaction Pathway | Reactants | Intermediate | Potential Products |
| Russell Mechanism | 2 x PO2(OH)(OO) | Tetroxide | Phosphate species, Hydroperoxide, O₂ |
| Radical Propagation | 2 x PO2(OH)(OO) | Tetroxide | 2 x Phospho-oxyl radical + O₂ |
It is important to note that the relative importance of these pathways is influenced by factors such as temperature, solvent polarity, and the presence of other reactive species.
Mechanistic Insights into Reactions of PO₂(OH)(OO) from Transient Kinetics Studies
Transient kinetics studies, such as pulse radiolysis and flash photolysis, are powerful techniques for investigating the real-time behavior of short-lived species like the phosphono-peroxyl radical anion. By generating the radical in a controlled manner and monitoring its decay, researchers can determine rate constants and elucidate reaction mechanisms.
While specific transient kinetic data for PO2(OH)(OO) is not widely available, studies on related phosphate and phosphite (B83602) radicals provide valuable insights. For instance, the reactions of phosphate radicals (such as H₂PO₄• and HPO₄•⁻) with organic molecules have been studied, revealing their electrophilic nature. It is plausible that the phosphono-peroxyl radical anion exhibits similar reactivity patterns, readily reacting with electron-rich substrates.
Furthermore, studies on the peroxyl derivatives of hypophosphite and phosphite radicals have been conducted, shedding light on the formation and reactivity of phosphorus-centered peroxyl radicals. These studies indicate that the presence of the phosphorus atom significantly influences the electronic structure and reactivity of the peroxyl radical moiety.
Future transient kinetics studies focusing specifically on the PO2(OH)(OO) radical are needed to directly measure its rate of unimolecular decay and its rate constants for bimolecular reactions. Such studies would be invaluable for developing a comprehensive understanding of its role in various chemical and biochemical processes.
Environmental and Biological Chemical Roles of Peroxophosphoryl Radicals Excluding Human Clinical/safety Data
Atmospheric Chemistry of Phosphorus-Containing Radicals
While the atmospheric chemistry of carbon- and sulfur-based radicals is well-documented, the role of phosphorus-containing radicals is an emerging field of study. The presence and reactions of species like the peroxophosphoryl radical are hypothesized based on the known behavior of analogous radicals and the established presence of phosphorus in the atmosphere.
Potential Role of PO₂(OH)(OO) in Aerosol Formation and Cloud Chemistry
The formation of atmospheric aerosols and cloud droplets is heavily influenced by the oxidation of volatile organic compounds (VOCs), a process mediated by radicals like hydroxyl (•OH) and organic peroxy radicals (ROO•). carlsbergfondet.dkrsc.org Phosphorus enters the upper atmosphere primarily through the ablation of meteoroids, introducing species like phosphorus monoxide (PO), which are subsequently oxidized. nih.gov
It is plausible that these oxidized phosphorus compounds can form phosphorus-based peroxy radicals, such as the peroxophosphoryl radical. By analogy with organic peroxy radicals, these phosphorus-containing counterparts could contribute to the formation of secondary organic aerosols (SOA). carlsbergfondet.dk The autoxidation of organic precursors, a key process in forming highly oxygenated molecules that lead to aerosols, is facilitated by peroxy radicals. chemrxiv.org The introduction of a highly reactive, oxygen-rich inorganic radical like PO₂(OH)(OO) could potentially participate in or enhance these autoxidation chain reactions, contributing to particle growth. Furthermore, the decomposition of organic hydroperoxides within SOA has been shown to produce •OH radicals when interacting with water, a process that could be influenced or supplemented by the presence of inorganic peroxy radicals. mdpi.com
Interactions with Atmospheric Pollutants and Other Radical Species
Peroxy radicals are central to atmospheric oxidation chemistry, controlling the lifetime of many pollutants. rsc.org In the troposphere, the fate of peroxy radicals is largely determined by their reactions with nitric oxide (NO), nitrogen dioxide (NO₂), the hydroperoxyl radical (HO₂•), and other peroxy radicals. rsc.orgcopernicus.org
By analogy with ROO• radicals, the peroxophosphoryl radical would be expected to react with NO to form NO₂, a key step in the photochemical production of tropospheric ozone.
ROO• + NO → RO• + NO₂
A similar reaction involving the peroxophosphoryl radical would be:
[PO₂(OH)(OO)]•⁻ + NO → [PO₂(OH)(O)]•⁻ + NO₂
Such reactions are critical in determining the oxidizing capacity of the atmosphere. rsc.org The competition between reactions with NO and reactions with HO₂• or other ROO• radicals dictates the chemical pathways and the production of secondary pollutants. rsc.org The presence of phosphorus-based radicals could therefore introduce new, previously unconsidered pathways into atmospheric models, affecting predictions of ozone and aerosol formation. rsc.org
Aqueous Environmental Chemistry and Advanced Oxidation Processes (AOPs)
In aquatic systems, the generation of highly reactive radicals is the cornerstone of Advanced Oxidation Processes (AOPs), which are designed to eliminate persistent organic pollutants. mdpi.comrsc.org While hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) radicals are the most commonly utilized species, recent research has highlighted the significant role of phosphate (B84403) radicals. mdpi.comnih.gov
Generation and Reactivity of PO₂(OH)(OO) in Water Treatment Applications (Mechanistic Focus)
Phosphate radicals, primarily H₂PO₄• and its conjugate base HPO₄•⁻, can be generated in aqueous solutions through several mechanisms, making them relevant to water treatment. A prominent method is the activation of peroxymonosulfate (B1194676) (PMS) by phosphate ions. nih.goveeer.org While PMS is often used to generate sulfate radicals, the presence of phosphate can shift the reaction pathway. nih.govnih.gov
Studies suggest that phosphate ions, particularly HPO₄²⁻, can directly activate PMS to degrade pollutants. eeer.org The mechanism is debated, with some evidence pointing to a non-radical pathway involving a reactive PMS-phosphate complex. nih.gov However, other studies provide strong evidence for the formation of phosphate radicals. Density Functional Theory (DFT) calculations indicate that phosphate ions can facilitate the breaking of the O-O bond in PMS, leading to the formation of •OH and reactive phosphate species (RPS), including H₂PO₄• and HPO₄•⁻. nih.gov In some conditions, HPO₄•⁻ was modeled to be the dominant radical species. nih.gov
Another key generation pathway is the reaction of hydroxyl radicals with phosphate ions, which produces phosphate radicals. mdpi.com
•OH + H₂PO₄⁻ → H₂PO₄• + OH⁻
Interactive Table: Generation Methods for Phosphate Radicals in AOPs
| Generation Method | Precursors | Primary Radical(s) Formed | Key References |
|---|---|---|---|
| Peroxymonosulfate Activation | PMS (HSO₅⁻), Phosphate (HPO₄²⁻/H₂PO₄⁻) | H₂PO₄•, HPO₄•⁻, •OH | nih.goveeer.org |
| Hydroxyl Radical Reaction | •OH, Phosphate (H₂PO₄⁻/HPO₄²⁻) | H₂PO₄•, HPO₄•⁻ | mdpi.com |
Degradation of Organic Contaminants by Peroxophosphoryl Radical Anions in Aquatic Systems
Once generated, phosphate radicals are effective in degrading a range of organic contaminants. researchgate.net They can react via several pathways, including hydrogen atom abstraction and addition to unsaturated bonds. researchgate.netacs.org The reactivity of the three main forms of the phosphate radical (H₂PO₄•, HPO₄•⁻, and PO₄•²⁻) varies significantly.
Studies using flash-photolysis have determined the bimolecular rate constants for the reactions of these radicals with various substituted benzenes. researchgate.netpsu.edu For example, the H₂PO₄• radical is generally more reactive than its conjugate bases. The reaction with phenol (B47542) produces a phenoxyl-type radical, indicating an addition-elimination mechanism. researchgate.net
The table below, compiled from flash-photolysis studies, shows the reactivity of different phosphate radical species with the contaminant α,α,α-trifluorotoluene (TFT). psu.edu
Interactive Table: Reaction Rate Constants of Phosphate Radicals with TFT
| Radical Species | Bimolecular Rate Constant (M⁻¹s⁻¹) | pH Condition | Reference |
|---|---|---|---|
| H₂PO₄• | (3.5 ± 0.5) x 10⁷ | Acidic | psu.edu |
| HPO₄•⁻ | (2.7 ± 0.5) x 10⁶ | Neutral | psu.edu |
Chemical Biology and Redox Signaling (Mechanistic Focus, No Human Data)
In biological systems, reactive oxygen species (ROS) like superoxide (B77818) and hydrogen peroxide are established as key players in redox signaling. mdpi.commdpi.com The potential role of inorganic radicals derived from abundant species like phosphate is less understood but mechanistically plausible. nih.govnasa.gov
Computational studies provide significant insight into the potential reactivity of the dihydrogen phosphate radical (H₂PO₄•) with biological molecules. nih.govacs.orgresearchgate.net These studies investigated the reactions of H₂PO₄• with propene, a simple model for the double bonds found in unsaturated lipids. The calculations showed that the radical can react through two primary mechanisms:
Hydrogen Abstraction: The radical can abstract a hydrogen atom from the methyl group of propene.
Radical Addition: The radical can add across the C=C double bond.
According to the calculations, P-centered radicals (like phosphite (B83602) radicals) preferentially add to the double bond, while the O-centered dihydrogen phosphate radical (H₂PO₄•) prefers H-abstraction. nih.gov Such reactions, if they occur in biological systems, could initiate processes like lipid peroxidation, a key event in cellular damage and signaling.
The single-electron oxidation of dihydrogen phosphate, which is ubiquitous in cellular metabolism, produces the H₂PO₄• radical. nih.govacs.org This radical or its conjugate bases could interact with a variety of biomolecules. For example, pulse radiolysis studies have shown that H₂PO₄• can oxidize DNA bases like guanine (B1146940) and adenine, suggesting a potential role in DNA damage and repair signaling pathways. acs.org These reactions represent a fundamental mechanism by which inorganic radicals could participate in the complex network of cellular redox signaling, distinct from the well-characterized ROS pathways. nih.govphysiology.org
Formation and Reactivity of Peroxophosphoryl Radicals in Model Biological Systems
In biological systems, the formation of phosphate-derived radicals is a consequence of oxidative stress events. The precursor to the peroxophosphoryl radical is the dihydrogen phosphate radical (H₂PO₄•). This radical is generated through the one-electron oxidation of the dihydrogen phosphate anion (H₂PO₄⁻), a ubiquitous component of cellular fluids and the DNA backbone. acs.orgnih.gov Ionizing radiation is a primary mechanism for this initial oxidation event. nih.govrsc.org
Once the dihydrogen phosphate radical is formed, it can react with molecular oxygen (O₂), a common process for radical species in aerobic environments. researchgate.netdominican.edu This reaction is analogous to the formation of other peroxyl radicals and is proposed as the pathway to generate the peroxophosphoryl radical, [PO₂(OH)(OO)]•⁻.
Formation of Peroxophosphoryl Radical
Oxidation of Dihydrogen Phosphate: H₂PO₄⁻ → H₂PO₄• + e⁻
Reaction with Molecular Oxygen: H₂PO₄• + O₂ → [PO₂(OH)(OO)]•⁻
The reactivity of the peroxophosphoryl radical is characterized by its nature as a potent oxidizing agent. Studies on its precursor, the H₂PO₄• radical, have shown it to be a strong one-electron oxidant capable of reacting with various biomolecules. nih.govrsc.org The high reactivity is attributed to the presence of an unpaired electron, which drives the radical to abstract electrons from other molecules to achieve a more stable electronic configuration. nsf.gov This oxidizing potential is central to its interactions within biological model systems.
Interaction with Biomolecules: Focus on Reaction Mechanisms and Adduct Formation
The high reactivity of phosphate-derived radicals, including the peroxophosphoryl radical, leads to significant interactions with key biomolecules such as nucleic acids and proteins. The mechanisms of these interactions primarily involve oxidation rather than the formation of stable covalent adducts.
Interaction with Nucleic Acids
Research using pulse radiolysis to study the interaction of the dihydrogen phosphate radical (H₂PO₄•) with DNA bases provides a model for the reactivity of the peroxophosphoryl radical. nih.govrsc.org The primary mechanism is a single electron transfer (SET) process, where the radical oxidizes the DNA bases. nih.gov
The H₂PO₄• radical effectively oxidizes guanine, adenine, and thymine (B56734) by abstracting an electron, which results in the formation of base cation radicals (e.g., G•⁺). nih.govrsc.org Guanine is particularly susceptible due to it having the lowest oxidation potential among the DNA bases. oup.com Conversely, the reaction with cytosine is significantly slower and often too low to be measured under similar experimental conditions. nih.govrsc.org
Computational studies have explored the possibility of adduct formation, specifically the addition of the H₂PO₄• radical to the C4=C5 double bond of guanine. These investigations concluded that a stable covalent adduct does not form. Instead, the radical positions itself over the plane of the guanine base, facilitating the complete transfer of an electron to form the guanine radical cation and the dihydrogen phosphate anion. nih.gov This indicates that the primary damage to DNA from such radicals is oxidative, leading to lesions like 8-oxo-7,8-dihydroguanine (8-oxoGua) through subsequent reactions of the guanine cation. mdpi.comacs.org
| DNA Base | Reaction Mechanism | Outcome | Reaction Rate Constant (L mol⁻¹ s⁻¹) | Reference |
|---|---|---|---|---|
| Guanine (G) | Single Electron Transfer (SET) | Forms Guanine Cation Radical (G•⁺) | High | nih.govrsc.org |
| Adenine (A) | Single Electron Transfer (SET) | Forms Adenine Cation Radical (A•⁺) | Moderate | nih.govrsc.org |
| Thymine (T) | Single Electron Transfer (SET) | Forms Thymine Cation Radical (T•⁺) | Moderate | nih.govrsc.org |
| Cytosine (C) | Single Electron Transfer (SET) | Negligible Reaction | < 10⁷ | nih.govrsc.org |
Interaction with Proteins
Peroxyl radicals are known to react readily with proteins, and the peroxophosphoryl radical is expected to follow similar reaction pathways. iaea.org The primary targets for radical attack on proteins are the amino acid side chains, particularly those that are most easily oxidized. mdpi.com The reaction mechanism typically involves the abstraction of a hydrogen atom or an electron, resulting in the formation of a protein radical. researchgate.net
Amino acids with sulfur-containing (cysteine, methionine), aromatic (tryptophan, tyrosine), or basic (histidine) side chains are especially susceptible to oxidation by radicals. mdpi.comnih.govbbk.ac.uk For instance, studies on analogous reactive species like the sulfate anion radical (SO₄•⁻) show they can oxidize amino acids to generate protein radicals. nih.gov These protein radicals can subsequently react with molecular oxygen to form protein peroxyl radicals, propagating a chain reaction of oxidative damage. researchgate.net This can lead to fragmentation of the protein backbone or the formation of cross-linked aggregates. mdpi.com
| Amino Acid | Susceptibility to Oxidation | Primary Reaction Site | Reference |
|---|---|---|---|
| Cysteine | Very High | Thiol Group (-SH) | mdpi.comnih.gov |
| Methionine | Very High | Thioether Group (-S-CH₃) | mdpi.com |
| Tryptophan | High | Indole Ring | mdpi.com |
| Tyrosine | High | Phenolic Ring | mdpi.combbk.ac.uk |
| Histidine | Moderate | Imidazole Ring | bbk.ac.uk |
Experimental Methodologies for Studying Transient Phosphorus Peroxyl Radicals Focus on Detection and Kinetic Measurement
Time-Resolved Spectroscopic Techniques for the Detection and Monitoring of PO₂(OH)(OO)
Time-resolved spectroscopy is a cornerstone for observing transient species. It involves initiating a chemical reaction, often with a pulse of light, and then probing the system with another light source at various delay times to map the evolution of the species involved. rp-photonics.com
Transient absorption (TA) spectroscopy, also known as flash photolysis, is a powerful pump-probe technique used to study short-lived excited states and reactive intermediates. rp-photonics.comwikipedia.org In a typical setup, a high-intensity laser "pump" pulse initiates the formation of the radical. A second, lower-intensity "probe" pulse, with a broad wavelength spectrum, is passed through the sample at a specific time delay after the pump pulse. By varying this delay, one can record a series of absorption spectra that map the formation and decay of transient species. rp-photonics.comesrf.fr
For instance, studies on related phosphate (B84403) radicals generated by laser flash photolysis have shown the formation of transient species with distinct absorption bands in the ultraviolet and visible regions. unlp.edu.ar The reaction of sulfate (B86663) or hydroxyl radicals with phosphate-containing compounds can lead to the formation of phosphorus-centered radicals, which subsequently react with molecular oxygen to form peroxyl radicals. unlp.edu.arnih.gov The resulting peroxyl radicals typically exhibit broad, weak absorption bands at wavelengths below 300 nm. unlp.edu.ar Analysis of the spectral evolution over time provides kinetic data on the radical's decay and its reactions with other molecules. ipb.ptresearchgate.net
Table 1: Representative Transient Absorption Maxima for Related Radical Species
| Radical Species | Precursor/Reaction System | Absorption Maxima (λ_max) | Reference |
|---|---|---|---|
| Phosphate Radical Adducts | Phosphate radicals + Trifluorotoluene | 290-300 nm, 400 nm | unlp.edu.ar |
| Peroxyl Radicals (general) | Hydroxycyclohexadienyl radicals + O₂ | < 300 nm | unlp.edu.ar |
| Trichloromethylperoxyl Radical (•CCl₃O₂) | Radiolysis of CCl₄ in aerated solution | ~320 nm | ipb.pt |
This table presents data for structurally or functionally related radicals to illustrate the typical outputs of transient absorption spectroscopy experiments.
While transient absorption provides electronic information, time-resolved resonance Raman (TR³) spectroscopy offers detailed structural insights into transient species by probing their vibrational modes. wikipedia.orgnih.gov This technique can identify specific functional groups and bonding arrangements within a short-lived radical. In a TR³ experiment, a pump pulse creates the transient species, and a subsequent, precisely timed probe pulse generates a Raman spectrum of the intermediate. researchgate.net
By tuning the probe laser wavelength to match an electronic absorption band of the transient radical (the resonance condition), the Raman signal from the radical is significantly enhanced, allowing it to be distinguished from the background signals of the solvent and parent molecules. nih.gov For a species like the phosphorus peroxyl radical, TR³ could potentially identify characteristic vibrations of the P-O and O-O bonds, confirming the peroxyl structure and providing information about its geometry. admin.ch For example, TR³ has been successfully used to identify the Fe=O stretching frequency in the "P" intermediate of cytochrome c oxidase, definitively characterizing its oxo-heme structure. nih.gov A similar approach could be applied to identify the key vibrational signatures of PO2(OH)(OO).
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Identification (Spin Trapping and Direct Detection)
Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is an indispensable technique for the unequivocal detection and characterization of species with unpaired electrons, such as radicals. rsc.orgconicet.gov.ar
Direct Detection: At very low temperatures (cryogenic conditions), where the radical's lifetime is significantly extended, direct detection by EPR is possible. nih.gov The EPR spectrum of a phosphorus peroxyl radical is expected to show a characteristic signal shape (g-tensor) and hyperfine coupling to the ³¹P nucleus (which has a nuclear spin of I=1/2). Studies on tetra-coordinate phosphorus radicals that react with oxygen to form peroxy radicals have shown that the unpaired spin is primarily located on the two oxygen atoms, with a smaller spin density on the phosphorus atom. cdnsciencepub.com The g-factors for these phosphorus peroxyl radicals are typically larger than those for alkylperoxy radicals. cdnsciencepub.com
Spin Trapping: Due to the extremely short lifetimes of radicals like PO2(OH)(OO) under physiological conditions, direct detection is often impossible. Spin trapping is a powerful alternative. mdpi.comrsc.org This method involves adding a "spin trap" molecule to the system, which reacts with the transient radical to form a much more stable and persistent radical product, known as a spin adduct. mdpi.com This spin adduct accumulates to an EPR-detectable concentration.
Commonly used spin traps include nitrones like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and N-benzylidene-t-butylamine N-oxide (PBN). mdpi.comoup.com The EPR spectrum of the resulting spin adduct provides information about the trapped radical through its unique hyperfine coupling constants. For phosphorus-centered radicals, the spectrum will show a characteristic large doublet splitting from the coupling of the unpaired electron to the ³¹P nucleus, in addition to the nitrogen and hydrogen couplings from the spin trap itself. mdpi.comoup.comrsc.org
Table 2: Representative EPR Hyperfine Coupling Constants for Spin Adducts of Phosphorus-Centered Radicals
| Trapped Radical | Spin Trap | a_P (G) | a_N (G) | a_H (G) | Reference |
|---|---|---|---|---|---|
| Diphenylphosphinyl (•PPh₂) | PBN | 18.2 | 14.1 | 3.2 | mdpi.com |
This table provides examples of hyperfine coupling constants (hfcc) for related phosphorus radicals, demonstrating how EPR spin trapping can be used for identification.
Mass Spectrometry Techniques for Identification of Reaction Intermediates and Products Related to PO₂(OH)(OO)
Mass spectrometry (MS) is a vital tool for identifying the stable end-products and, in some cases, the more stable intermediates that result from the reactions of transient radicals. scispace.comrsc.org By providing highly accurate mass-to-charge ratio information, MS can confirm the elemental composition of molecules formed via pathways involving the PO2(OH)(OO) radical.
Techniques such as Laser Desorption Ionization Mass Spectrometry (LDI-MS) have proven effective in monitoring the degradation of phosphorus-containing materials by identifying various phosphorus oxide intermediates. scispace.comrsc.org For studying reaction products in solution, coupling a separation technique like Ion Chromatography (IC) with high-resolution/accurate-mass (HR/AM) mass spectrometry is particularly powerful. thermofisher.com This approach can separate and identify a complex mixture of anionic phosphorus-containing species, such as phosphate esters and other degradation products that might be formed from the subsequent reactions of the peroxyl radical. thermofisher.com
Kinetic Techniques for Rate Constant Determination of PO₂(OH)(OO) Reactions
Understanding the reactivity of the PO2(OH)(OO) radical involves measuring the rate constants of its reactions with various substrates. This is typically achieved by rapidly generating the radical and monitoring its concentration over time.
Flash Photolysis: As described in the context of transient absorption spectroscopy (Section 6.1.1), flash photolysis uses a short, intense pulse of light to create a high initial concentration of the radical. nih.govcopernicus.org The decay of the radical's concentration, or the formation of a product, is then monitored over time, usually via its absorbance. copernicus.orgnih.gov By setting up pseudo-first-order conditions (i.e., having a large excess of a reactant), the observed first-order decay rate (k') can be measured. Plotting k' against the concentration of the reactant yields a straight line whose slope is the second-order rate constant (k) for the reaction. copernicus.orglibretexts.org
Stopped-Flow: This technique is used for reactions that are too slow for flash photolysis but too fast for conventional methods, typically in the millisecond to second timescale. nist.govcore.ac.uk In a stopped-flow instrument, two reactant solutions are rapidly driven from syringes into a high-efficiency mixing chamber and then into an observation cell. The flow is abruptly stopped, and the progress of the reaction is monitored spectrophotometrically or fluorometrically. core.ac.ukpsu.edu This method is ideal for studying the reaction of a stable precursor with another reagent to generate the radical of interest or for studying the reactions of a more persistent radical.
For example, the reaction kinetics of PO with O₂ and PO₂ with O₃ have been studied using a pulsed laser photolysis-laser induced fluorescence (PLP-LIF) technique, which allows for the determination of temperature-dependent rate coefficients. acs.org Similar approaches can be adapted to measure the rate constants for reactions involving the PO2(OH)(OO) radical.
Table 3: Examples of Rate Constants for Related Radical Reactions
| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Technique | Reference |
|---|---|---|---|
| OH + NO₂ (in dry air) | (1.23 ± 0.04) × 10⁻¹¹ | LP-LIF | copernicus.org |
| HO₂ + NO₂ (in dry air) | (1.56 ± 0.05) × 10⁻¹² | LP-LIF | copernicus.org |
| PO₂Cl⁻ + O₂ | 1.1 × 10⁻⁸ (T/K)⁻¹⁰ | SIFT | researchgate.net |
This table shows rate constants for various inorganic radical reactions to illustrate the type of kinetic data obtained from these experimental methods.
Table of Compound Names
| Abbreviation/Common Name | Chemical Name |
| DMPO | 5,5-dimethyl-1-pyrroline N-oxide |
| PBN | N-benzylidene-t-butylamine N-oxide |
| •CCl₃O₂ | Trichloromethylperoxyl Radical |
| Baicalein | 5,6,7-trihydroxy-2-phenyl-4H-1-benzopyran-4-one |
| Trifluorotoluene | α,α,α-Trifluorotoluene |
| SIFT | Selected-Ion Flow Tube |
| LP-LIF | Laser Photolysis-Laser Induced Fluorescence |
Competition Kinetics Approaches
Competition kinetics is a powerful and widely used indirect method for determining the rate constants of fast reactions, particularly for transient species like phosphorus peroxyl radicals that are difficult to study directly. The technique is essential when the radical's fleeting existence or lack of a distinct, easily monitored spectroscopic signal prevents direct measurement of its reaction rates. nih.govnist.gov The fundamental principle involves setting up a system where the reaction of interest competes with a well-characterized reference reaction for the same transient radical. conicet.gov.ar
The methodology relies on a reference compound, often called a kinetic probe or sensor, which reacts with the transient radical at a known rate (kref) to produce a stable or easily quantifiable product. nih.govoup.com When a second substance, the competitor (C), is introduced into the system, it also reacts with the transient radical, with an unknown rate constant (kc). This competition reduces the yield of the product from the reference reaction. By systematically varying the concentrations of the reference compound and the competitor, and measuring the corresponding change in the reference product's yield, the unknown rate constant (kc) can be determined relative to the known one (kref). conicet.gov.aroup.com
The general scheme for the competition between a reference compound (Ref) and a competitor compound (C) for the transient phosphorus peroxyl radical (here denoted as P-OO• for simplicity) can be represented by the following reactions:
P-OO• + Ref → Productref (Rate constant = kref)
P-OO• + C → Productc (Rate constant = kc)
The relationship between the rate constants and the concentrations of the reactants can be derived. In many experimental setups, such as those using pulse radiolysis or laser flash photolysis, the change in concentration of the reference product is measured. oup.comrsc.org A common approach involves using a spectrophotometric probe like 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), which upon reaction with an oxidizing radical, forms the intensely colored and stable radical cation ABTS•+, which can be easily monitored. oup.comnih.gov
A typical kinetic plot derived from such an experiment might graph the ratio of the absorbances in the absence (A0) and presence (A) of the competitor against the ratio of the competitor and reference compound concentrations. This relationship is often linear, and its slope is directly proportional to the ratio of the two rate constants (kc/kref).
Research Findings and Data Analysis
While specific kinetic data for the PO2(OH)(OO) radical is not extensively published, the competition kinetics methodology has been rigorously applied to other peroxyl and inorganic radicals. The data illustrates how rate constants are determined. For instance, studies on acetylperoxyl radicals have successfully used ABTS as a probe to determine rate constants with a variety of competitor compounds. oup.com Similarly, the technique is standard for determining the reactivity of hydroxyl radicals with different substrates. conicet.gov.ar
The results from a hypothetical competition kinetics experiment for a phosphorus peroxyl radical are presented below to illustrate the data analysis process. In this example, ABTS is used as the reference compound (probe). The rate constant for the reaction of the phosphorus peroxyl radical with ABTS (kref) is assumed to be known. The goal is to determine the rate constant for the reaction with a competitor, "Compound X".
Table 1: Illustrative Experimental Data from a Competition Kinetics Study
This interactive table shows representative data from an experiment where the concentration of Compound X is varied while the initial concentrations of the radical source and the reference compound (ABTS) are kept constant. A0 is the absorbance of the ABTS•+ product without any Compound X, and A is the absorbance with Compound X present.
| [Compound X] (μM) | [ABTS] (μM) | Absorbance (A) | A₀/A | [Compound X]/[ABTS] |
| 0 | 50 | 0.800 | 1.00 | 0.0 |
| 10 | 50 | 0.615 | 1.30 | 0.2 |
| 20 | 50 | 0.500 | 1.60 | 0.4 |
| 30 | 50 | 0.421 | 1.90 | 0.6 |
| 40 | 50 | 0.364 | 2.20 | 0.8 |
| 50 | 50 | 0.320 | 2.50 | 1.0 |
Plotting A₀/A versus [Compound X]/[ABTS] yields a straight line. The slope of this line is equal to the ratio of the rate constants, kc/kref. From the slope, the unknown rate constant (kc) can be calculated since kref is known.
Calculated Relative and Absolute Rate Constants
Following the analysis of the primary data, a set of relative and absolute rate constants for the reaction of the transient phosphorus peroxyl radical with various competitor compounds can be compiled. The table below is an example of such a compilation, using a known reference reaction to anchor the absolute values.
Table 2: Example of Determined Rate Constants for the Reaction of a Phosphorus Peroxyl Radical with Various Compounds
This table presents the results derived from a series of competition kinetics experiments against a reference compound.
| Competitor Compound | Relative Rate Constant (kc/kref) | Absolute Rate Constant (kc) (M⁻¹s⁻¹) |
| Compound A | 0.55 | 1.1 x 10⁷ |
| Compound B | 1.20 | 2.4 x 10⁷ |
| Compound C | 8.50 | 1.7 x 10⁸ |
| Compound D | 0.10 | 2.0 x 10⁶ |
| Reference (ABTS) | 1.00 | 2.0 x 10⁷ (assumed) |
This approach allows for the systematic construction of a kinetic database for the reactivity of the transient PO2(OH)(OO) radical towards a wide array of biologically and environmentally relevant molecules, even when direct kinetic studies are not feasible. psu.edu
Conclusion and Future Research Directions
Summary of Key Findings on PO₂(OH)(OO) Chemistry
The peroxophosphoryl radical anion, PO₂(OH)(OO), is an inorganic radical anion and a phosphorus oxoanion. nih.gov It is the conjugate acid of the (dioxido)trioxidophosphate(2-) anion. The study of phosphorus-centered radicals, including the peroxophosphoryl radical anion, is a significant area of research due to the diverse reactivity and structural possibilities these species exhibit. rsc.orgwikipedia.org
Key findings related to the chemistry of phosphorus-containing radicals reveal their potential in various chemical transformations. For instance, phosphorus-centered radicals have been successfully utilized in cascade radical cyclization processes to synthesize complex heterocyclic structures with high regioselectivity. rsc.org The reactivity of these radicals allows for milder reaction conditions and greater tolerance for various functional groups compared to traditional synthetic methods. rsc.org
Characterization of phosphorus radicals is heavily reliant on techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. wikipedia.orgresearchgate.netunige.ch EPR studies, particularly on single crystals, provide detailed information about the g-tensor and hyperfine tensors, which are crucial for determining the structure of these radical species. researchgate.netunige.ch The large hyperfine coupling constant of the 31P nucleus makes it a sensitive probe for elucidating the electronic structure and spin localization in these radicals. wikipedia.orgunige.ch
The stability of phosphorus radicals is often enhanced through kinetic stabilization with bulky ligands or by delocalizing the unpaired electron over a π-system or nearby electronegative atoms. wikipedia.org This has enabled the synthesis and isolation of a variety of stable phosphorus-centered radicals, including neutral, cationic, and anionic species. wikipedia.orgrsc.org
Unaddressed Questions and Emerging Areas in Peroxophosphoryl Radical Anion Research
While significant progress has been made in understanding phosphorus-centered radicals, several questions regarding the specific chemistry of the peroxophosphoryl radical anion, PO₂(OH)(OO), remain. The precise reaction mechanisms, kinetics, and thermodynamics of its formation and subsequent reactions are not fully elucidated. Its role in various chemical and biological systems is an area ripe for further investigation.
Emerging areas in the broader field of phosphorus radical research that could inform future studies on PO₂(OH)(OO) include:
Radical-Mediated Synthesis: The application of phosphorus-centered radicals in organic synthesis is an expanding frontier. rsc.orgresearchgate.net Developing new synthetic methodologies that harness the unique reactivity of radicals like PO₂(OH)(OO) for the construction of novel organophosphorus compounds is a promising direction. rsc.orgresearchgate.net
Photoredox Catalysis: The use of visible-light photoredox catalysis to generate phosphorus-centered radicals under mild conditions is a rapidly growing field. oaepublish.comacs.org Investigating the potential of PO₂(OH)(OO) in such photocatalytic cycles could lead to novel and more sustainable chemical transformations. oaepublish.comacs.org
Biochemical Roles: Given the central role of phosphorus in biological systems, understanding the potential formation and reactivity of peroxophosphoryl radical anions in biological environments is of great interest. This includes their potential involvement in oxidative stress and signaling pathways. nih.gov
Methodological Advancements for Enhanced Characterization of Transient Phosphorus Radicals
The transient and often highly reactive nature of radical species like PO₂(OH)(OO) presents significant challenges for their characterization. Advancements in analytical techniques are crucial for gaining a deeper understanding of their structure and reactivity.
| Technique | Application in Characterizing Transient Phosphorus Radicals | Key Advantages |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | The principal tool for detecting and characterizing paramagnetic species like phosphorus radicals. wikipedia.orgresearchgate.netunige.chmdpi.com | Provides detailed information on electron spin distribution and the local environment of the radical center. researchgate.netunige.ch |
| Electron Nuclear Double Resonance (ENDOR) Spectroscopy | Used in conjunction with EPR to provide more precise information on hyperfine couplings with surrounding nuclei. mdpi.com | Allows for the unequivocal characterization of radical intermediates in complex systems. mdpi.com |
| Time-Resolved Spectroscopy (e.g., Laser Flash Photolysis) | Enables the direct observation and kinetic analysis of short-lived radical intermediates generated by photochemical methods. researchgate.netresearchgate.net | Provides rate constants for radical reactions and helps elucidate reaction mechanisms. researchgate.net |
| Computational Chemistry (e.g., DFT Calculations) | Used to predict and support experimental findings on the structure, stability, and reactivity of radical species. wikipedia.orgresearchgate.net | Offers insights into the electronic structure and helps in the interpretation of spectroscopic data. wikipedia.org |
| X-ray Crystallography | Provides definitive structural information for stable, isolable phosphorus radicals. wikipedia.orgrsc.org | Can confirm the geometry and bonding in the solid state. wikipedia.orgrsc.org |
| Cyclic Voltammetry | Investigates the redox properties of phosphorus compounds and their corresponding radical ions. rsc.org | Reveals information about the electrochemical behavior and stability of the radical species. rsc.org |
Future advancements will likely focus on increasing the sensitivity and time resolution of these techniques, as well as developing novel methods for trapping and stabilizing highly reactive radical intermediates for analysis.
Broader Implications for Understanding Radical-Mediated Processes Involving Phosphorus Compounds
The study of the peroxophosphoryl radical anion and other phosphorus-centered radicals has broad implications across various scientific disciplines:
Organic Synthesis: A deeper understanding of phosphorus radical reactivity will continue to drive the development of novel and efficient synthetic methods for creating complex organic molecules, including pharmaceuticals and materials with unique properties. rsc.orgresearchgate.netresearchgate.net
Materials Science: Organophosphorus compounds have applications as flame retardants, photovoltaic materials, and ligands in catalysis. researchgate.netresearchgate.net The ability to control radical-mediated phosphorylation can lead to the design of new materials with tailored properties. researchgate.netresearchgate.net
Biochemistry: Phosphorus compounds are fundamental to life. Investigating the role of phosphorus radicals in biological processes could provide insights into disease mechanisms, particularly those related to oxidative damage and cellular signaling. The interaction of species like the carbonate anion radical (CO₃•⁻) with biological molecules highlights the importance of understanding radical chemistry in living systems. nih.gov
Environmental Chemistry: Understanding the formation and fate of phosphorus-containing radicals is important for assessing their potential environmental impact and for developing green chemistry processes that minimize hazardous byproducts. researchgate.net
Catalysis: Phosphorus compounds are widely used as ligands and catalysts. acs.org The involvement of radical intermediates in catalytic cycles is an area of active research, and a better grasp of their behavior can lead to the design of more efficient and selective catalysts. acs.org
Q & A
Q. How to ensure reproducibility in [PO2(OH)(OO)]^(.-) research?
- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Document synthesis protocols with step-by-step video supplements and share raw spectral data in public repositories (e.g., Zenodo) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
